Thioacetanilide

Conformational analysis DFT calculations Thioamide chemistry

Thioacetanilide (N-Phenylthioacetamide, CAS 637-53-6) is a thioamide analog of acetanilide, characterized by the substitution of the carbonyl oxygen with a sulfur atom (C=S). This single-atom replacement confers distinct electronic and conformational properties, including a higher rotational barrier around the C-N bond, altered hydrogen-bonding capacity, and a pronounced Z/E isomer preference that is solvent-dependent.

Molecular Formula C8H9NS
Molecular Weight 151.23 g/mol
CAS No. 637-53-6
Cat. No. B1681303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioacetanilide
CAS637-53-6
SynonymsThioacetanilide;  NSC 36984;  NSC-36984;  NSC36984
Molecular FormulaC8H9NS
Molecular Weight151.23 g/mol
Structural Identifiers
SMILESCC(=S)NC1=CC=CC=C1
InChIInChI=1S/C8H9NS/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)
InChIKeyMWCGLTCRJJFXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thioacetanilide (CAS 637-53-6): Structural and Physicochemical Profile for Research Procurement


Thioacetanilide (N-Phenylthioacetamide, CAS 637-53-6) is a thioamide analog of acetanilide, characterized by the substitution of the carbonyl oxygen with a sulfur atom (C=S) . This single-atom replacement confers distinct electronic and conformational properties, including a higher rotational barrier around the C-N bond, altered hydrogen-bonding capacity, and a pronounced Z/E isomer preference that is solvent-dependent [1][2]. The compound appears as a crystalline solid with a melting point of 76–79°C and a LogP of 1.7–2.5, indicating moderate lipophilicity .

Why Thioacetanilide Cannot Be Replaced by Acetanilide or Other Thioanilides in Critical Applications


The O→S substitution in thioacetanilide fundamentally alters key molecular properties that govern reactivity, conformational stability, and biological compatibility. Compared to acetanilide, the thioamide C=S bond exhibits a higher rotational barrier (approximately 5–10 kJ/mol higher) due to enhanced resonance stabilization, resulting in a shorter C-N bond and a more rigid conformational landscape [1][2]. Furthermore, the sulfur atom enables unique nucleophilic substitution chemistry that is entirely absent in the oxygen analog; acetanilide and related oxoanilides do not participate in the characteristic substitution reactions of thioanilides [3]. Even among thioanilides, thioacetanilide demonstrates a distinct metabolic profile: unlike thiobenzanilides, it cannot form hepatotoxic oxides, a critical differentiation for in vivo applications [4]. These quantifiable differences make generic substitution scientifically unsound.

Quantitative Differentiation of Thioacetanilide (CAS 637-53-6) from Closest Analogs


Thioacetanilide Exhibits 5–10 kJ/mol Higher C–N Rotational Barrier than Acetanilide

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal that the rotational barrier around the C–N bond in thioacetanilide is significantly higher than in acetanilide, with barrier heights increasing by approximately 5–10 kJ/mol depending on para-substitution. The C–N bond length in thioacetanilide is distinctly shorter (≈1.33 Å) compared to acetanilide (≈1.36 Å), indicating stronger resonance stabilization [1][2].

Conformational analysis DFT calculations Thioamide chemistry

Thioacetanilide Participates in Characteristic Substitution Reactions Not Observed in Acetanilide

A comparative study of thioanilide-type compounds demonstrated that thioacetanilide undergoes a characteristic substitution reaction that is entirely absent in the oxygen analogs. Specifically, acetanilide, phenylacetanilides, benzanilides, and picolinanilides were tested under identical conditions and showed no reactivity, confirming that this substitution pathway is exclusive to the thioanilide class [1].

Synthetic methodology Thioanilide reactivity Nucleophilic substitution

Thioacetanilide Lacks Hepatotoxic Oxide Formation Unlike Thiobenzanilides

Metabolic studies indicate that while thioamides and thiobenzamides can form oxides with proven hepatotoxicity in mice, the structural analog thioacetanilide is unable to form such oxides, suggesting that no acute hepatotoxicity action is expected [1]. This is a key differentiation within the thioamide family.

Metabolic stability Toxicology Thioamide safety

Thioacetanilide Exhibits Z/E Isomer Preference with Distinct Solvent Dependence

1H NMR and molecular dynamics studies reveal that thioacetanilide and its derivatives exhibit a Z/E isomer preference that is strongly solvent-dependent. In contrast to acetanilide, which exists predominantly in the trans (Z) form, thioacetanilide shows a significant population of both isomers, with the ratio varying with solvent polarity [1].

Conformational equilibrium NMR spectroscopy Solvent effects

Acetylthioacetanilide Chelates Exhibit Distinct TLC Retention vs. Thiodibenzoylmethane Chelates

Thin-layer chromatography (TLC) on alumina reveals that acetylthioacetanilide chelates with Co(III), Ni(II), Zn(II), and Cd(II) show distinct retention behaviors compared to thiodibenzoylmethane chelates, enabling differential separation [1]. This chromatographic differentiation is attributed to the substituent effects in acetylthioacetanilides.

Analytical chemistry Metal chelation Chromatography

Recommended Procurement Scenarios for Thioacetanilide Based on Quantitative Differentiation


Conformationally Constrained Molecular Design

Given the 5–10 kJ/mol higher rotational barrier and shorter C–N bond compared to acetanilide, thioacetanilide is the scaffold of choice for projects requiring restricted amide bond rotation, such as peptidomimetics, foldamers, or conformationally locked ligands [1].

Synthesis of Sulfur-Containing Heterocycles via Thioanilide-Specific Substitution

The unique substitution reactivity of thioacetanilide, which is absent in acetanilide and other oxoanilides, makes it an essential building block for constructing thiophenes, thiazoles, and other sulfur heterocycles. This reactivity is well-documented and exploited in medicinal chemistry programs [2].

Metabolically Safer Thioamide Scaffolds for In Vivo Studies

For researchers developing thioamide-containing probes or drug candidates for in vivo applications, thioacetanilide is preferred over thiobenzanilides due to its inability to form hepatotoxic oxides, potentially reducing acute liver toxicity concerns [3].

Analytical Method Development for Metal Ion Detection

The well-characterized chelation properties of acetylthioacetanilide derivatives with transition metals (Co, Ni, Zn, Cd) and their distinct TLC behavior support the development of selective chromatographic or spectrophotometric assays for metal ion analysis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thioacetanilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.